Methyl 7-oxoheptanoate
Overview
Description
Methyl 7-oxoheptanoate, also known as methyl 7-oxoheptanoate, is an organic compound1. It appears as a colorless liquid1. The molecular formula of Methyl 7-oxoheptanoate is C8H14O3 and its molecular weight is 158.20g/mol1. It is commonly used as a fragrance ingredient in perfumes and cosmetics, and can also be used as a flavoring agent for food and beverages1.
Synthesis Analysis
Methyl 7-oxoheptanoate can be prepared by esterification1. A common method is to react 7-oxoheptanoic acid and methanol under acidic conditions1. There are also other methods for the synthesis of Methyl 7-oxoheptanoate, such as the conversion of ricinoleic acid through a series of steps including fermentation, esterification, high-temperature cracking, and separation2.
Molecular Structure Analysis
The Methyl 7-oxoheptanoate molecule contains a total of 24 bond(s). There are 10 non-H bond(s), 2 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), and 1 aldehyde(s) (aliphatic)3.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Methyl 7-oxoheptanoate. However, it is known that it can be produced through the esterification of 7-oxoheptanoic acid and methanol1.Physical And Chemical Properties Analysis
Methyl 7-oxoheptanoate has a density of 0.99 g/mL and is soluble in organic solvents such as ethanol, ether, and acetone1. It has a boiling point of 222-224°C1. The vapor pressure of Methyl 7-oxoheptanoate is 0.195mmHg at 25°C1.Scientific Research Applications
Synthesis of Prostaglandins
Methyl 7-oxoheptanoate is a crucial intermediate in the synthesis of prostaglandins, a group of physiologically active lipid compounds. It can be prepared from cycloheptanone through a two-step process involving the formation of 1-methoxy-1-cycloheptene and its subsequent ozonolysis (Wakharkar et al., 1994).
Synthesis of Various Chemical Compounds
Methyl 7-oxoheptanoate is used in the synthesis of a variety of chemical compounds. For instance, it has been employed in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a key intermediate for the preparation of prostaglandins (Ballini & Petrini, 1984).
Improved Synthesis Methods
There are studies focused on improving the synthesis methods for Methyl 7-oxoheptanoate. For example, a reaction involving cycloheptanone with potassium persulfate resulted in the production of methyl 7-oxoheptanoate in good yields (Ballini, Marcantoni, & Petrini, 1991).
Role in Acylation and Esterification
Methyl 7-oxoheptanoate has been used in the study of nucleophilic acylation, a fundamental reaction in organic synthesis. For instance, its role in acylation with disodium tetracarbonylferrate has been explored (Finke & Sorrell, 2003).
Production of Glutamate-Like Derivatives
Efficient heterocyclization of methyl 7-oxoheptanoate derivatives into isoxazole and pyrazole, representing a new type of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate, has been reported. This demonstrates its potential in the synthesis of novel glutamate analogues (Flores et al., 2014).
Cleavage of Cycloalkanones
Methyl 7-oxoheptanoate has been involved in the cleavage of cycloalkanones, with a study demonstrating its efficient production from methanol/Amberlyst A 21 (Ballini, Petrini, & Polzonetti, 1992).
Safety And Hazards
Methyl 7-oxoheptanoate is considered relatively safe under general conditions of use1. However, it is advised to avoid contact with skin and eyes, avoid breathing gas or smoke, and to wear appropriate protective gloves and eye protection when in use1. It should be kept away from ignition and heat sources during storage and handling1.
Future Directions
While there is limited information on the future directions of Methyl 7-oxoheptanoate, it is known that it is commonly used as a fragrance ingredient in perfumes and cosmetics, and as a flavoring agent for food and beverages1. Its potential for other applications could be explored in future research. For instance, a patent suggests a method for converting ricinoleic acid to produce Methyl 7-oxoheptanoate2, indicating potential industrial applications.
properties
IUPAC Name |
methyl 7-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVFYRBRYZXABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188864 | |
Record name | Methyl 7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-oxoheptanoate | |
CAS RN |
35376-00-2 | |
Record name | Heptanoic acid, 7-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35376-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-oxoheptanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035376002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 7-oxoheptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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